Dihexylammonium Acetate

Catalog No.
S3317295
CAS No.
366793-17-1
M.F
C14H31NO2
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexylammonium Acetate

CAS Number

366793-17-1

Product Name

Dihexylammonium Acetate

IUPAC Name

acetic acid;N-hexylhexan-1-amine

Molecular Formula

C14H31NO2

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

VAMSKEFYAOCCKM-UHFFFAOYSA-N

SMILES

CCCCCCNCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCNCCCCCC.CC(=O)O

    Analysis of Nucleosides and Nucleotides in Foodstuffs and Beverages

      Scientific Field: Analytical chemistry.

      Summary: Dihexylammonium acetate is used as an ion-pairing agent for the analysis of nucleosides and nucleotides in food products and beverages.

      Methods/Experimental Procedures: Ion-pair chromatography based techniques are employed, where dihexylammonium acetate forms ion pairs with nucleosides and nucleotides, facilitating their separation and detection.

      Results/Outcomes: This method allows for accurate quantification of nucleosides and nucleotides in food samples.

    Analysis of Inositol Phosphates in Nutrition Products

    Analysis of Acid Orange Dyes in Meat Products

    Chromatographic Analysis of Oligonucleotides

      Scientific Field: Chromatography, oligonucleotide analysis.

      Summary: Hexylammonium acetate (HAA), a related compound to dihexylammonium acetate, is used as an ion-pairing agent for chromatographic analysis of oligonucleotides.

      Methods/Experimental Procedures: HAA is prepared and compared to other agents like TEAA and TEA-HFIP. It is employed for analyzing homomolecular oligonucleotides, long oligonucleotides, heteromolecular oligonucleotides, and phosphorothioates.

      Results/Outcomes: HAA provides benefits over other agents, enhancing the separation and detection of oligonucleotides.

Dihexylammonium acetate is an organic compound with the molecular formula C14H31NO2C_{14}H_{31}NO_{2} and a molecular weight of approximately 245.41 g/mol. This compound is classified as an ammonium salt, specifically derived from the reaction of dihexylamine with acetic acid. It appears as a colorless liquid and is primarily utilized as an ion-pairing agent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) and ion-pair chromatography. Its ability to enhance the separation of polar compounds, such as nucleosides and nucleotides, makes it invaluable in biochemical analysis and various scientific research applications .

DHAA's primary function lies in IPC. Here, it interacts with charged analytes in a sample by forming ion pairs. The long hydrophobic chain of Dhaa increases the retention time of these ion pairs on a reversed-phase chromatography column, allowing for better separation and identification of the analytes [].

DHAA is classified as a skin irritant, causing skin inflammation and irritation upon contact []. It can also cause serious eye irritation and may irritate the respiratory system if inhaled [].

Dihexylammonium acetate primarily participates in ion-pairing reactions, where it forms complexes with anionic species. This property facilitates the separation of charged molecules in chromatographic methods. Additionally, it can engage in acid-base reactions due to its ammonium group, reacting with strong acids or bases to form corresponding salts or free amines.

Common Reactions

  • Ion-Pairing Reactions: Dihexylammonium acetate reacts with various anions under aqueous conditions to form stable ion pairs.
  • Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of salts or liberation of dihexylamine.

The major products from these reactions are typically ion pairs or salts, depending on the nature of the reacting species.

Dihexylammonium acetate exhibits significant biological activity, particularly in its interactions with nucleotides, which are crucial for cellular signaling. The compound influences various cellular processes by forming ion pairs with nucleotides, potentially inhibiting or activating enzymes involved in nucleotide metabolism. This interaction suggests a role in modulating cell signaling pathways that utilize cyclic adenosine monophosphate and cyclic guanosine monophosphate .

Molecular Mechanism

The molecular mechanism involves dihexylammonium acetate binding to biomolecules, facilitating their separation and analysis in biological samples. Its stability under varying conditions (temperature, pH) allows it to maintain its activity during laboratory experiments.

Dihexylammonium acetate can be synthesized through a straightforward reaction between dihexylamine and acetic acid. The synthesis typically involves:

  • Mixing dihexylamine with acetic acid in a suitable solvent (e.g., water or methanol).
  • Controlling temperature and pH during the reaction.
  • Purifying the resulting solution to obtain the desired concentration of dihexylammonium acetate.

In industrial settings, this synthesis is conducted in large-scale reactors under optimized conditions to ensure high yield and purity.

Dihexylammonium acetate finds applications across various fields:

  • Chemistry: As an ion-pairing agent in HPLC for improved separation of polar compounds.
  • Biology: In the analysis of nucleosides and nucleotides from biological samples.
  • Medicine: Employed in pharmaceutical analysis for drug compounds and metabolites.
  • Industry: Used for quality control in food and beverage production by aiding in the detection of additives and contaminants .

Studies investigating the interactions of dihexylammonium acetate with biomolecules have highlighted its role in enhancing chromatographic separations. The compound's ability to form stable ion pairs with various nucleotides aids in their detection and quantification, providing insights into metabolic processes within cells. Furthermore, its influence on enzyme activity related to nucleotide metabolism underscores its potential as a biochemical tool.

Dihexylammonium acetate can be compared to several similar compounds based on structural features and applications:

Compound NameStructure TypeUnique Features
Hexylammonium acetateShort-chain ammoniumLower hydrophobicity; less effective in chromatographic separations compared to dihexyl derivative.
Triethylammonium acetateTertiary ammoniumMore volatile; higher cost; used in specialized applications but less effective than dihexyl counterpart.
Triethylamine hexafluoroisopropanolTertiary amineHigh cost; offers unique solvent properties but lacks the same ion-pairing efficiency as dihexylammonium acetate.

Dihexylammonium acetate is distinguished by its longer alkyl chains, which enhance hydrophobic interactions and improve separation efficiency compared to shorter-chain analogs like hexylammonium acetate. This unique property makes it a preferred choice for many chromatographic applications due to its balance between performance and cost-effectiveness.

Novel Catalytic Pathways for Scalable Synthesis in Industrial Settings

The synthesis of dihexylammonium acetate traditionally involves the neutralization of dihexylamine with acetic acid in aqueous or methanolic solutions. Industrially, this reaction is conducted in large-scale reactors under tightly controlled temperature (20–25°C) and pH (4.0–5.0) conditions to ensure high yield (>95%) and purity. Recent advancements have focused on optimizing reaction kinetics through catalytic pathways. For instance, the use of heterogeneous catalysts, such as silica-supported acid catalysts, has shown promise in reducing reaction times by 30% while maintaining product integrity.

A comparative analysis of laboratory-scale versus industrial-scale synthesis parameters reveals critical scalability considerations:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1–10 L1,000–5,000 L
Temperature Control±1°C±0.5°C
pH StabilityManual adjustmentsAutomated feedback systems
Yield85–90%92–96%

Industrial processes employ continuous-flow reactors to enhance mixing efficiency and minimize byproduct formation. Real-time monitoring via in-line spectroscopy ensures consistent stoichiometric ratios of dihexylamine to acetic acid (1:1.05 molar ratio), preventing residual amine contamination.

Green Chemistry Approaches to Solvent Selection and Byproduct Management

The shift toward sustainable production has driven innovations in solvent selection and waste reduction. Traditional methods often use methanol or dichloromethane (DCM), which pose flammability and toxicity risks. Green solvent alternatives, such as ethanol-water mixtures (70:30 v/v), have demonstrated comparable efficacy in DHA synthesis while reducing environmental impact. The GlaxoSmithKline (GSK) Solvent Selection Guide categorizes ethanol as a "preferred" solvent due to its low life-cycle energy demand (CED = 15 MJ/kg) and minimal aquatic toxicity (EC50 > 1,000 mg/L).

Byproduct management strategies include:

  • Closed-loop solvent recovery systems: Distillation units reclaim >90% of ethanol, reducing fresh solvent consumption by 40%.
  • In-situ neutralization: Excess acetic acid is neutralized with calcium carbonate, generating non-hazardous calcium acetate precipitates that are filtered and repurposed for wastewater treatment.
  • Catalytic conversion of residual amines: Trace dihexylamine is oxidized using immobilized lipase catalysts, yielding biodegradable hexanoic acid derivatives.

Life-cycle assessments (LCAs) of DHA production highlight the environmental benefits of these approaches. For example, replacing DCM with ethanol-water mixtures reduces greenhouse gas emissions by 25 kg CO2-equivalent per kilogram of DHA produced. Furthermore, the Pfizer Solvent Sustainability Toolkit advocates for solvent substitution metrics that prioritize safety and recyclability, aligning with the principles of circular chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types